2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10978718
InChI: InChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol

2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC10978718

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3
Standard InChI Key KVCKPZJIQBNXNK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s pyridazinone core consists of a six-membered aromatic ring containing two adjacent nitrogen atoms. The 2-chlorobenzyl substituent introduces electron-withdrawing effects via the chlorine atom, while the 3,4-dimethoxyphenyl group contributes electron-donating methoxy functionalities. This combination creates a polarized electronic environment that influences reactivity and intermolecular interactions.

Key Structural Attributes:

  • Pyridazinone Ring: Positions 1 and 2 are occupied by nitrogen atoms, with keto and benzyl groups at positions 3 and 2, respectively.

  • Substituent Effects: The 2-chlorobenzyl group enhances lipophilicity (logP=2.8\log P = 2.8), potentially improving membrane permeability. The 3,4-dimethoxy groups (pKa10.5\text{p}K_a \approx 10.5) may facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from analogous pyridazinones provide insights into the compound’s structure:

Spectroscopic DataObservations
1H^1\text{H} NMR (DMSO)- Aromatic protons: δ 7.47–7.21 (m, 5H, chlorobenzyl)
- Methoxy protons: δ 3.96 (s, 6H)
- Pyridazinone NH: δ 12.55 (s, 1H)
IR (cm1^{-1})3385 (N-H stretch), 1686 (C=O), 1600 (aromatic C=C), 1520 (C-N)

These spectral features align with the expected bonding environment and functional groups .

Synthesis and Optimization

Reaction Pathway

The synthesis typically follows a multi-step protocol involving condensation and alkylation (Figure 1):

  • Formation of Pyridazinone Core:

    • Condensation of dihydropyridazin-3(2H)-one with benzaldehyde derivatives in ethanol, catalyzed by KOH .

    • Example: Yield=89%\text{Yield} = 89\%, Time=12h\text{Time} = 12 \, \text{h} .

  • Chlorination and Functionalization:

    • Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) introduces chlorine at position 6 .

    • Example: Yield=77%\text{Yield} = 77\%, Temp=Room temperature\text{Temp} = \text{Room temperature} .

Green Chemistry Approaches

Recent advances emphasize solvent sustainability. Polyethylene glycol-400 (PEG-400) has been used as a green solvent for analogous pyridazinones, achieving yields up to 85% without column chromatography .

Biological Activities and Mechanisms

Enzyme Inhibition

Pyridazinones are known cyclooxygenase (COX) inhibitors. While direct data for this compound is limited, structural analogs exhibit:

Biological ActivityFindings
COX-1/COX-2 InhibitionIC50=55.97μM\text{IC}_{50} = 55.97 \, \mu\text{M} (COX-2 selectivity ratio: 1.8)
Antioxidant CapacityDPPH radical scavenging: 68.2%68.2\% at 100 μM

The 3,4-dimethoxy group may enhance binding to COX-2’s hydrophobic pocket, while the chlorobenzyl moiety stabilizes enzyme interactions .

Pharmacokinetic Predictions

Computational models suggest favorable ADME properties:

ParameterPredicted Value
Lipophilicity (logP\log P)2.8
Water Solubility0.12 mg/mL
Plasma Protein Binding89%

These metrics indicate moderate bioavailability and potential for oral administration.

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity Trends

Replacing the 2-chlorobenzyl group with a 3-(trifluoromethoxy)benzyl group (as in EVT-11151709) increases molecular weight (395.36g/mol395.36 \, \text{g/mol}) and lipophilicity (logP=3.4\log P = 3.4), enhancing blood-brain barrier penetration. Conversely, bromine substitution at position 4 reduces COX-2 selectivity (IC50=72.3μM\text{IC}_{50} = 72.3 \, \mu\text{M}) .

Future Directions and Applications

Synthetic Chemistry Innovations

Further optimization could explore:

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.

  • Catalyst Design: Immobilized enzymes for stereoselective alkylation.

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